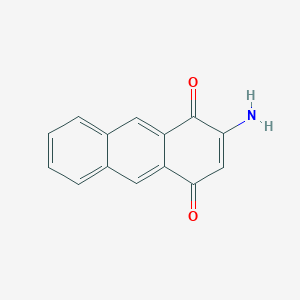

2-Aminoanthracene-1,4-dione

CAS No.: 141988-08-1

Cat. No.: VC16812111

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141988-08-1 |

|---|---|

| Molecular Formula | C14H9NO2 |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 2-aminoanthracene-1,4-dione |

| Standard InChI | InChI=1S/C14H9NO2/c15-12-7-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-7H,15H2 |

| Standard InChI Key | CGOQTAJXYMPMGE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(C3=O)N |

Introduction

Chemical and Structural Properties of 2-Aminoanthracene-1,4-dione

2-Aminoanthracene-1,4-dione (C₁₄H₉NO₂) features a planar anthraquinone core with two ketone groups at positions 9 and 10 and an amino substituent at position 2. Its molecular weight is 223.23 g/mol, and it typically appears as a brown crystalline solid . Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | 292–295°C (decomposition) |

| Density | 1.1814 g/cm³ (estimated) |

| Water Solubility | 163 μg/L at 25°C |

| Solubility in Ethanol | Moderately soluble |

| pKa | 0.97 ± 0.20 (predicted) |

The compound’s low water solubility and stability under inert conditions make it suitable for organic synthesis . Its electronic structure, characterized by conjugated π-electrons, enables participation in redox reactions, a property exploited in electrochemical applications .

Synthesis and Derivative Formation

Direct Synthesis from Anthraquinone Precursors

A common route involves the amination of 1,4-dihydroxyanthracene-9,10-dione. In a two-step process, butylamine reacts with the dihydroxy precursor in the presence of iodobenzene diacetate, yielding 2-(butylamino)-1,4-dihydroxyanthraquinone with 90% efficiency . Subsequent reduction using NaBH₄ produces 2-(butylamino)anthracene-1,4-dione, while methylation generates methoxy derivatives (e.g., 2-(butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dione) .

Nucleophilic Substitution Reactions

Recent advancements employ nucleophilic substitution of brominated anthraquinones. For instance, 1-amino-4-bromo-9,10-anthraquinones react with biogenic amines like 2-aminoethanol to form primary amino derivatives . These reactions are catalyzed under mild conditions, preserving the anthraquinone backbone while introducing functional groups for further modification .

Acylation and Functionalization

Acylation of 2-aminoanthraquinone with acetic anhydride produces 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, a derivative with enhanced solubility and reactivity . Such modifications are pivotal for tailoring the compound’s electronic properties for specific applications.

Applications in Industrial and Biomedical Contexts

Dye and Pigment Manufacturing

2-Aminoanthracene-1,4-dione is a precursor for vat dyes, including CI Vat Red 10, which are valued for their colorfastness in textiles . Its amino group facilitates covalent bonding with fabric fibers, ensuring durability under repeated washing .

Antimicrobial Agents

Derivatives such as 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate demonstrate broad-spectrum antimicrobial activity. Against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL have been reported . The mechanism likely involves disruption of microbial cell membranes via quinone-mediated oxidative stress .

Future Directions and Research Opportunities

Pharmaceutical Development

The antimicrobial efficacy of 2-aminoanthracene-1,4-dione derivatives warrants exploration in drug delivery systems. Functionalization with targeting moieties (e.g., antibodies) could enhance specificity against pathogenic bacteria .

Sustainable Synthesis Routes

Green chemistry approaches, such as catalytic amination using transition-metal complexes, may reduce reliance on toxic reagents like iodobenzene diacetate . Solvent-free mechanochemical synthesis is another promising avenue .

Advanced Material Design

Incorporating 2-aminoanthracene-1,4-dione into metal-organic frameworks (MOFs) could yield materials with tunable optoelectronic properties for use in organic LEDs or sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume